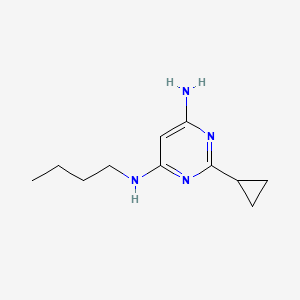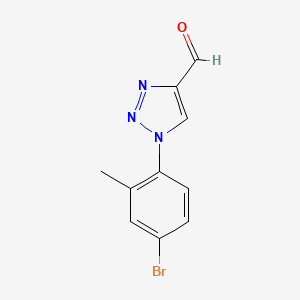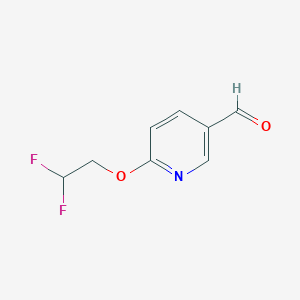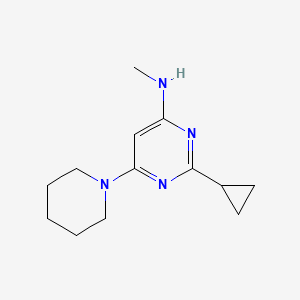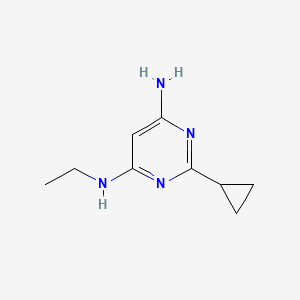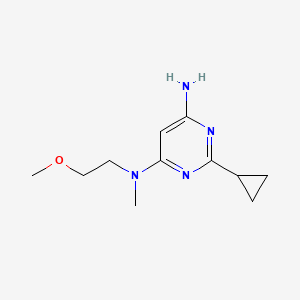![molecular formula C13H17N3 B1471728 (1-ciclopentil-1H-benzo[d]imidazol-5-il)metanamina CAS No. 1267326-50-0](/img/structure/B1471728.png)
(1-ciclopentil-1H-benzo[d]imidazol-5-il)metanamina
Descripción general
Descripción
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de benzimidazol, incluidos compuestos similares a (1-ciclopentil-1H-benzo[d]imidazol-5-il)metanamina, han demostrado tener una buena actividad anticancerígena. Los estudios han demostrado que ciertos compuestos de benzimidazol son activos contra las líneas celulares HBL-100 y HeLa, lo que indica un potencial para su uso en el tratamiento del cáncer .
Inhibición de la Detección de Quórum
La investigación ha indicado que los derivados de benzimidazol pueden desempeñar un papel en la interrupción de los mecanismos de detección de quórum en las bacterias. Esto es significativo en el contexto de la patogenicidad bacteriana y la resistencia, ya que la detección de quórum es crucial para la comunicación bacteriana y la producción de factores de virulencia .
Síntesis de Moléculas Funcionales
La síntesis regiocontrolada de imidazoles sustituidos, que incluye derivados de benzimidazol, es importante para crear moléculas funcionales utilizadas en diversas aplicaciones cotidianas. Los avances en esta área resaltan la versatilidad y utilidad de estos compuestos en la química sintética .
Síntesis Farmacéutica
Los derivados de benzimidazol se utilizan en la síntesis de productos farmacéuticos. La síntesis ecológica de estos compuestos es un área de interés debido a sus posibles aplicaciones en medicina y su impacto ambiental reducido .
Marcos Metal-Orgánicos (MOF)
La versatilidad estructural y la porosidad controlada de los MOF los hacen atractivos para aplicaciones industriales y científicas. Los derivados de benzimidazol se utilizan en la síntesis de nuevos MOF, que tienen usos potenciales en áreas como el almacenamiento de gas, la separación y la catálisis .
Mecanismo De Acción
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Targets of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.
Mode of Action
The mode of action of imidazole derivatives can also vary widely. Some may interact with enzymes or receptors in the body, while others may interfere with the synthesis of essential biomolecules in pathogens .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can depend on many factors, including their chemical structure, the route of administration, and the individual’s metabolism .
Result of Action
The result of the action of imidazole derivatives can range from the killing of pathogens to the alleviation of symptoms of disease .
Action Environment
The action environment can greatly influence the efficacy and stability of imidazole derivatives. Factors such as pH, temperature, and the presence of other substances can all affect how these compounds behave .
Análisis Bioquímico
Biochemical Properties
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzimidazole core is known to interact with enzymes such as kinases and oxidoreductases, influencing their activity and stability . Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function. These interactions are crucial for its role in modulating biochemical pathways and cellular processes.
Cellular Effects
The effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can activate other enzymes by inducing conformational changes that enhance their activity. These molecular interactions are critical for its role in regulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals Long-term studies have shown that (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and signaling pathways
Dosage Effects in Animal Models
The effects of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modulation without causing harm. These dosage effects are crucial for determining the safe and effective use of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine in research and potential therapeutic applications.
Metabolic Pathways
(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and activities . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions are important for understanding its metabolic fate and potential effects on cellular function.
Transport and Distribution
The transport and distribution of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can bind to proteins in the cytoplasm and nucleus, affecting its distribution and accumulation within different cellular compartments. These transport and distribution properties are critical for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, (1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine can be found in the cytoplasm and mitochondria, where it modulates cellular metabolism and signaling pathways. These subcellular localization properties are important for understanding its mechanism of action and potential effects on cellular function.
Propiedades
IUPAC Name |
(1-cyclopentylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBXNRNKRYXORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(hexan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1471645.png)
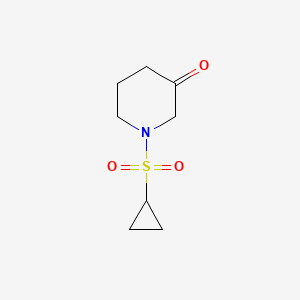
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)
